molecular formula C18H24N2O4S B10875725 2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No.: B10875725
M. Wt: 364.5 g/mol
InChI Key: PEFJDCWIMTTYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an ethoxypropyl group, dimethoxy groups, and a thioxo group attached to an imidazoisoquinoline core. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include diethyl azodicarboxylate (DEAD) for C-H activation, CuCl2 for coupling reactions, and various organozinc reagents . Reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the desired transformations.

Major Products

Major products formed from these reactions include substituted isoquinolines, tetrahydroisoquinolines, and other related heterocyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one apart is its specific combination of functional groups and the resulting biological activities. Its unique structure allows for diverse chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

2-(3-ethoxypropyl)-7,8-dimethoxy-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one

InChI

InChI=1S/C18H24N2O4S/c1-4-24-7-5-6-19-17(21)14-8-12-9-15(22-2)16(23-3)10-13(12)11-20(14)18(19)25/h9-10,14H,4-8,11H2,1-3H3

InChI Key

PEFJDCWIMTTYLU-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(=O)C2CC3=CC(=C(C=C3CN2C1=S)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.